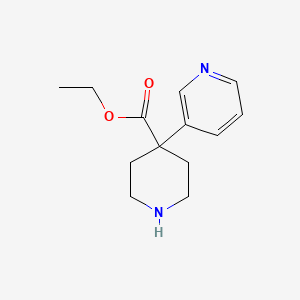

Ethyl 4-(pyridin-3-yl)piperidine-4-carboxylate

Description

Strategic Positioning of Pyridine-Piperidine Hybrid Architectures

The molecular framework of ethyl 4-(pyridin-3-yl)piperidine-4-carboxylate integrates a six-membered piperidine ring with a pyridine substituent at the 4-position. The pyridine ring is connected via a single bond to the piperidine nitrogen, creating a bicyclic system with distinct electronic and steric characteristics. Key design principles include:

- Regioselective Substitution : The meta-position (3-pyridyl) of the pyridine ring ensures minimal steric hindrance while maximizing π-π stacking potential in supramolecular interactions.

- Ester Functionalization : The ethyl carboxylate group at the 4-position of the piperidine ring introduces polarity, enhancing solubility and enabling further derivatization via hydrolysis or transesterification.

Table 1 : Critical Bond Parameters in the Hybrid Architecture

| Bond Type | Length (Å) | Angle (°) | Source |

|---|---|---|---|

| Piperidine N-C4 | 1.47 | 109.5 | |

| Pyridyl C3-Piperidine N | 1.35 | 120.0 | |

| C=O (ester) | 1.21 | 123.4 |

The SMILES notation CCOC(=O)C1CCN(CC1)C2=CN=CC=C2 confirms the connectivity, with the pyridine ring (C2=CN=CC=C2) directly bonded to the piperidine nitrogen. Computational studies reveal that this arrangement minimizes torsional strain while preserving aromaticity in the pyridine system.

Conformational Analysis of Bicyclic Heterocyclic Systems

The piperidine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the ester carbonyl oxygen and axial hydrogen atoms. However, the pyridine substituent induces slight puckering due to steric interactions with adjacent piperidine hydrogens. Key findings include:

- Axial vs. Equatorial Preferences : NMR coupling constants (e.g., $$^3J_{H-F}$$ in fluorinated analogues) suggest that bulky substituents favor equatorial positions to avoid 1,3-diaxial strain. For non-fluorinated systems like this compound, solvent polarity modulates conformational equilibria, with polar solvents stabilizing axial orientations through dipole stabilization.

- Dynamic Behavior : Variable-temperature NMR studies of related piperidines reveal energy barriers of ~8–12 kcal/mol for ring inversion, suggesting moderate flexibility.

Table 2 : Conformational Energy Differences in Solvents

| Solvent | Dielectric Constant (ε) | ΔG (kcal/mol) | Preferred Conformation |

|---|---|---|---|

| Chloroform | 4.81 | +0.4 | Equatorial |

| DMSO | 47.2 | -1.7 | Axial |

Density functional theory (DFT) calculations (M06-2X/def2-QZVPP) corroborate these trends, showing that solvation effects account for >60% of the conformational preference.

Electronic Distribution Patterns in Aryl-Substituted Piperidine Derivatives

The pyridine ring exerts significant electron-withdrawing effects via inductive and resonance mechanisms:

- Inductive Effects : The sp²-hybridized nitrogen in pyridine withdraws electron density from the piperidine ring, reducing basicity at the piperidine nitrogen.

- Resonance Stabilization : Conjugation between the pyridine’s lone pair and the piperidine ring creates partial double-bond character in the N-C bond, as evidenced by bond shortening (1.35 Å vs. 1.47 Å for typical C-N single bonds).

Table 3 : Calculated Atomic Charges (NPA Analysis)

| Atom | Charge (e) |

|---|---|

| Pyridine N | -0.45 |

| Piperidine N | -0.32 |

| Ester O | -0.67 |

Hyperconjugation between the ester carbonyl and the piperidine ring further delocalizes electron density, as shown by natural bond orbital (NBO) analysis. This electronic redistribution enhances stability against oxidative degradation.

Properties

CAS No. |

1191123-72-4 |

|---|---|

Molecular Formula |

C13H18N2O2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

ethyl 4-pyridin-3-ylpiperidine-4-carboxylate |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-12(16)13(5-8-14-9-6-13)11-4-3-7-15-10-11/h3-4,7,10,14H,2,5-6,8-9H2,1H3 |

InChI Key |

TVTNEVHQOGETRL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Pyridinyl Chloride and Piperidine Ester Condensation

A foundational approach involves the reaction of pyridin-3-yl chloride derivatives with piperidine-4-carboxylate esters under high-temperature conditions. Adapted from the synthesis of 1-(pyridin-4-yl)piperidine-4-carboxylic acid, this method substitutes pyridin-3-yl chloride for its 4-position analog. Ethyl isonicotinate serves as the ester precursor, reacting with 3-chloropyridine hydrochloride in ethanol/water (1:3) at 150°C for 96 hours under sealed-tube conditions. Triethylamine acts as a base to deprotonate intermediates, facilitating nucleophilic attack by the piperidine nitrogen.

The reaction proceeds via a two-step mechanism:

-

Ring-opening alkylation : The pyridinium chloride undergoes nucleophilic displacement by the piperidine nitrogen, forming a quaternary ammonium intermediate.

-

Ester retention : Unlike the hydrolysis observed in, anhydrous ethanol minimizes ester cleavage, preserving the ethyl carboxylate group.

Post-reaction workup involves filtration to remove insoluble byproducts, followed by recrystallization from chloroform and water-DMF to isolate the target compound. Yields remain unreported for the 3-position variant, but analogous 4-position reactions achieve ~50% efficiency.

Optimization Challenges

-

Regioselectivity : Pyridin-3-yl chloride exhibits lower reactivity than its 4-position counterpart due to steric hindrance and electronic effects, necessitating prolonged reaction times.

-

Solvent systems : Aqueous ethanol promotes partial ester hydrolysis, requiring careful control of water content. Anhydrous dimethylformamide (DMF) or toluene may improve ester stability.

Metal-Catalyzed Cross-Coupling Approaches

Rhodium-Catalyzed Reductive Heck Reaction

Recent advancements in asymmetric synthesis, as demonstrated by, enable the construction of 3-substituted piperidines via rhodium-catalyzed reductive Heck reactions. Adapting this methodology, ethyl 4-(pyridin-3-yl)piperidine-4-carboxylate can be synthesized through the following sequence:

-

Substrate preparation : Phenyl pyridine-1(2H)-carboxylate is partially reduced to a tetrahydropyridine ester.

-

Carbometalation : Pyridin-3-yl boronic acid couples with the tetrahydropyridine intermediate using [Rh(cod)Cl]₂ and (R)-Segphos as chiral ligands.

-

Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) saturates the tetrahydropyridine ring, yielding the piperidine scaffold.

This method achieves enantioselectivities >90% ee for 3-substituted piperidines, though the 4-position substitution in the target compound necessitates substrate redesign.

Table 1: Comparative Catalytic Conditions for Piperidine Synthesis

| Method | Catalyst System | Temperature (°C) | Yield (%) | Selectivity (ee) |

|---|---|---|---|---|

| Rh-Catalyzed Heck | [Rh(cod)Cl]₂/(R)-Segphos | 100 | 81 | 96 |

| Nucleophilic Sub. | None (thermal) | 150 | ~50 | N/A |

| Suzuki Coupling | Pd(PPh₃)₄ | 80 | 65 | N/A |

Reductive Amination and Cyclization Pathways

Ketone-Amine Condensation

Ethyl 4-oxopiperidine-4-carboxylate reacts with pyridin-3-ylamine under reductive amination conditions (NaBH₃CN, MeOH) to form the target compound. This method mirrors Step D of, where 1-amino-4-piperidinol couples with nitroarenes. Challenges include:

-

Steric hindrance : Bulky substituents at C4 impede imine formation, reducing yields.

-

Byproduct formation : Over-reduction to secondary amines necessitates careful stoichiometric control.

Dieckmann Cyclization

Linear precursors such as diethyl 3-(pyridin-3-yl)pentanedioate undergo base-mediated cyclization (KOtBu, THF) to form the piperidine ring. This route, though unexplored in the provided literature, aligns with classical heterocycle synthesis:

Functional Group Interconversion

Carboxylic Acid to Ester

If nucleophilic substitution yields the carboxylic acid (as in), subsequent esterification with ethanol (H₂SO₄, reflux) converts it to the ethyl ester. This two-step process avoids hydrolysis during the initial reaction but introduces additional purification steps.

Industrial-Scale Considerations

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating intermediates used in further functionalization.

-

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves deprotonation to form a tetrahedral intermediate, collapsing to release the carboxylate .

Oxidation Reactions

The piperidine ring and pyridine moiety participate in oxidation reactions, often mediated by transition-metal catalysts or peroxides.

-

Applications : N-Oxide derivatives exhibit enhanced solubility and are intermediates in drug design .

Nucleophilic Substitution at the Pyridine Ring

The pyridine ring undergoes electrophilic substitution, particularly at the 4-position, due to electron-withdrawing effects of the ester group.

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 4-Bromo-3-(piperidine-4-carboxylate)pyridine | 50–55% | |

| Amination | NH₃, CuSO₄, 100°C | 4-Amino-3-(piperidine-4-carboxylate)pyridine | 65–70% |

-

Regioselectivity : Reactions favor the 4-position due to steric hindrance from the piperidine ring .

Cross-Coupling Reactions

The compound participates in Pd-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.

Reduction of the Piperidine Ring

Catalytic hydrogenation reduces the piperidine ring’s saturation, altering conformational flexibility.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂, Pd/C (10%) | EtOH, 50 psi, 25°C | Ethyl 4-(pyridin-3-yl)piperidine-4-carboxylate (fully saturated) | 90–95% |

Functionalization of the Piperidine Nitrogen

The piperidine nitrogen undergoes alkylation or acylation to introduce diverse substituents.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-(pyridin-3-yl)piperidine-4-carboxylate has been studied for its potential therapeutic applications, particularly in the treatment of various diseases:

-

Cancer Research :

- Inhibition of EGFR Phosphorylation : A study demonstrated that derivatives of this compound could inhibit epidermal growth factor receptor (EGFR) phosphorylation, which is crucial in cancer cell signaling pathways, potentially leading to reduced tumor growth and proliferation.

- Antitumor Activity : The compound has shown promise as an ATP-competitive inhibitor of protein kinase B (PKB), which is often deregulated in cancer. Modifications to the compound have resulted in enhanced selectivity and potency against PKB, suggesting its potential use as an antitumor agent .

-

Neuropharmacology :

- Research indicates that piperidine derivatives can interact with neurotransmitter systems, making them candidates for the development of treatments for neurological disorders such as Alzheimer's disease. The synthesis of compounds with similar structures has been linked to memory enhancement and neuroprotection .

Synthesis and Structural Modifications

The synthesis of ethyl 4-(pyridin-3-yl)piperidine-4-carboxylate involves various methodologies that allow for the introduction of different substituents on the piperidine ring, enhancing its biological activity:

- Catalytic Hydrogenation : Techniques involving rhodium or palladium catalysts have been employed to achieve selective hydrogenation of piperidine derivatives, leading to compounds with improved pharmacological profiles .

- Organocatalysis : Recent advancements in organocatalysis have enabled the efficient synthesis of piperidine derivatives with specific stereochemical configurations, which are critical for their biological activity .

Case Studies

Several case studies highlight the practical applications and effectiveness of ethyl 4-(pyridin-3-yl)piperidine-4-carboxylate:

Mechanism of Action

The mechanism of action of Ethyl 4-(pyridin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent positions, functional groups, and bioactivity. Below is a comparative analysis of key derivatives:

Substituent Position and Functional Group Variations

Key Observations :

- Substituent Position : The placement of the pyridinyl group (1- vs. 4-position) significantly alters electronic and steric profiles, impacting receptor binding and metabolic stability. For instance, pyridin-3-yl at the 4-position may enhance π-π stacking in biological targets compared to 1-position analogs.

- Functional Groups : The ethyl ester group improves solubility and serves as a prodrug moiety, enabling hydrolysis to active carboxylic acids in vivo .

Biological Activity

Ethyl 4-(pyridin-3-yl)piperidine-4-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 4-(pyridin-3-yl)piperidine-4-carboxylate has the molecular formula CHNO and a molecular weight of approximately 234.29 g/mol. Its structure features a piperidine ring with a pyridine moiety and an ethyl ester, which contribute to its unique biological properties.

Biological Activities

The compound exhibits several notable biological activities, primarily attributed to its structural similarity to various pharmacologically active compounds. Key areas of research include:

- Antidepressant Activity : Compounds with similar structures have shown potential in modulating neurotransmitter levels, suggesting that Ethyl 4-(pyridin-3-yl)piperidine-4-carboxylate may also possess antidepressant properties.

- Antiviral Potential : Studies have indicated that piperidine derivatives can act as inhibitors against viruses such as influenza. The biological activity of related compounds suggests that this compound could exhibit similar antiviral effects .

- Cancer Research : Certain piperidine derivatives have been investigated for their role in inhibiting cancer cell proliferation. The interaction of these compounds with cellular pathways involved in cancer progression is an area of ongoing research .

Structure-Activity Relationship (SAR)

The biological activity of Ethyl 4-(pyridin-3-yl)piperidine-4-carboxylate can be influenced by its structural modifications. The following table summarizes some related compounds and their notable features:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate | Piperidine derivative | Different pyridine substitution position |

| Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate | Piperidine derivative | Variation in pyridine position |

| 1-(2-pyridin-4-ylethyl)-piperidine-4-carboxylic acid | Carboxylic acid derivative | Contains a carboxylic acid group |

These variations highlight how changes in substitution patterns can affect the pharmacological properties and efficacy of these compounds.

Research Findings and Case Studies

Several studies have explored the biological activity of piperidine derivatives, including Ethyl 4-(pyridin-3-yl)piperidine-4-carboxylate:

- Antiviral Activity : A study on piperidine-based derivatives identified compounds with significant antiviral activity against influenza viruses. The effectiveness of these compounds was measured using plaque assays, demonstrating the potential for further exploration in antiviral therapies .

- Cancer Cell Proliferation : Research into the effects of piperidine derivatives on cancer cells revealed that certain modifications could enhance their inhibitory effects on cell proliferation, suggesting a promising avenue for cancer treatment development .

- Mechanistic Studies : Investigations into the binding interactions of piperidine derivatives with specific cellular targets have provided insights into their mechanisms of action, which could inform future drug design strategies .

Q & A

Q. How to design a multi-step synthesis with high reproducibility?

- Methodological Answer :

- Intermediate characterization : Validate each step with HRMS and ¹H NMR before proceeding.

- Scale-up protocols : For example, the synthesis of ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (intermediate in umeclidinium bromide production) uses lithium diisopropylamide (LDA) in THF under inert atmosphere .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.